molecular formula C12H13NO4 B1386656 methyl 2,4-dimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate CAS No. 1092352-44-7

methyl 2,4-dimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate

Cat. No. B1386656
M. Wt: 235.24 g/mol
InChI Key: UEYUTFWHRDPPML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 2,4-dimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate” is a chemical compound with the molecular formula C12H13NO4 and a molecular weight of 235.24 . It is used for proteomics research .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, enantiomers of 2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid and 2,4-dimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid were prepared via resolution of the corresponding racemic carboxylic acids with ®- and (S)-1-phenylethylamine .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES notation: CC1C(=O)N(C2=C(O1)C=C(C=C2)C(=O)OC)C .


Chemical Reactions Analysis

While specific reactions involving “methyl 2,4-dimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate” are not available, related compounds have been studied. For example, acyl azides prepared from enantiomers of 2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid underwent Curtius rearrangement in benzyl alcohol to afford enantiomers of the corresponding benzyl carbamates .

Scientific Research Applications

    Antibacterial Activity

    • Field : Microbiology
    • Application : The compound has been tested for its antibacterial activity against eight Gram-positive and Gram-negative bacteria .
    • Method : The exact method of application is not specified, but it typically involves exposing the bacteria to the compound and observing the growth inhibition .
    • Results : The activity of the tested compounds exceeded those of ampicillin as well as streptomycin by 10–50 fold .

    Antitumor Activity

    • Field : Oncology
    • Application : The compound has been tested for its antitumor activity, specifically against breast cancer cell T47D .
    • Method : The exact method of application is not specified, but it typically involves exposing the cancer cells to the compound and observing the growth inhibition .
    • Results : Compared with the control drug, the compound possessed more potent inhibitory activity. The survival percentage was 34.97% vs. 62.35% of temozolomide .

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    Antiviral Activity

    • Field : Virology
    • Application : Certain indole derivatives have been reported as antiviral agents .
    • Method : The exact method of application is not specified, but it typically involves exposing the virus to the compound and observing the growth inhibition .
    • Results : Compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with IC 50 = 7.53 μmol/L and the highest selectivity index (SI) value 17 .

    Antimicrobial Activity

    • Field : Microbiology
    • Application : 1,2,4-benzothiadiazine-1,1-dioxide derivatives have been found to possess antimicrobial activity .
    • Method : The exact method of application is not specified, but it typically involves exposing the microbes to the compound and observing the growth inhibition .
    • Results : The results are not specified in the source .

Safety And Hazards

This compound is intended for research use only and is not intended for diagnostic or therapeutic use . Specific safety and hazard information is not available in the literature.

properties

IUPAC Name

methyl 2,4-dimethyl-3-oxo-1,4-benzoxazine-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO4/c1-7-11(14)13(2)9-5-4-8(12(15)16-3)6-10(9)17-7/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEYUTFWHRDPPML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)N(C2=C(O1)C=C(C=C2)C(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901154700
Record name Methyl 3,4-dihydro-2,4-dimethyl-3-oxo-2H-1,4-benzoxazine-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901154700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 2,4-dimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate

CAS RN

1092352-44-7
Record name Methyl 3,4-dihydro-2,4-dimethyl-3-oxo-2H-1,4-benzoxazine-7-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1092352-44-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3,4-dihydro-2,4-dimethyl-3-oxo-2H-1,4-benzoxazine-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901154700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl 2,4-dimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate

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